N-methyl-1-quinolin-4-ylmethanamine N-methyl-1-quinolin-4-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 157610-83-8
VCID: VC21140477
InChI: InChI=1S/C11H12N2/c1-12-8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7,12H,8H2,1H3
SMILES: CNCC1=CC=NC2=CC=CC=C12
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

N-methyl-1-quinolin-4-ylmethanamine

CAS No.: 157610-83-8

Cat. No.: VC21140477

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-quinolin-4-ylmethanamine - 157610-83-8

Specification

CAS No. 157610-83-8
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name N-methyl-1-quinolin-4-ylmethanamine
Standard InChI InChI=1S/C11H12N2/c1-12-8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7,12H,8H2,1H3
Standard InChI Key WGGQONRIUNAXSX-UHFFFAOYSA-N
SMILES CNCC1=CC=NC2=CC=CC=C12
Canonical SMILES CNCC1=CC=NC2=CC=CC=C12

Introduction

Chemical Identity and Structure

N-methyl-1-quinolin-4-ylmethanamine, with the molecular formula C11H12N2, is characterized by a quinoline core scaffold with a methylamine substituent at the 4-position. The compound is registered in multiple chemical databases with specific identifiers that distinguish it from structurally related compounds.

Identification Parameters

The compound's identity is established through several standardized chemical identifiers as shown in Table 1:

ParameterValue
Chemical NameN-methyl-1-quinolin-4-ylmethanamine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
CAS Registry Number157610-83-8
European Community (EC) Number878-752-1
DSSTox Substance IDDTXSID40429039
Wikidata IdentifierQ82241924
PubChem CID8036011

Table 1: Chemical identifiers for N-methyl-1-quinolin-4-ylmethanamine

Nomenclature and Synonyms

The compound is referenced in scientific literature and chemical databases under various synonyms, which include:

  • Methyl[(quinolin-4-yl)methyl]amine

  • 4-Quinolinemethanamine, N-methyl-

  • N-Methyl-1-(quinolin-4-yl)methanamine

  • methyl((quinolin-4-yl)methyl)amine

  • N-methyl-4-Quinolinemethanamin

This diversity in nomenclature reflects the compound's chemical structure from different systematic naming approaches.

Structural Features

The structural architecture of N-methyl-1-quinolin-4-ylmethanamine consists of a quinoline heterocyclic system with a methylamine substituent at the 4-position. The quinoline core comprises a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system. The methylamine group (-CH2-NH-CH3) at position 4 introduces a basic nitrogen center that likely influences the compound's chemical reactivity and potential biological interactions .

Physicochemical Properties

The physicochemical properties of N-methyl-1-quinolin-4-ylmethanamine determine its behavior in chemical reactions and potential biological systems.

Structural Comparison with Position Isomers

N-methyl-1-quinolin-4-ylmethanamine has a structural isomer, N-Methyl-1-(quinolin-8-yl)methanamine, which differs in the position of the methylamine substituent (8-position versus 4-position). This positional difference fundamentally alters the compound's electronic distribution and potential reactivity patterns .

PropertyN-methyl-1-quinolin-4-ylmethanamineN-Methyl-1-(quinolin-8-yl)methanamine
Position of substituent4-position8-position
CAS Number157610-83-860843-63-2
Molecular FormulaC11H12N2C11H12N2
Molecular Weight172.23 g/mol172.23 g/mol
StructureMethylamine at quinoline 4-positionMethylamine at quinoline 8-position

Table 2: Comparison between N-methyl-1-quinolin-4-ylmethanamine and its 8-position isomer

Biological ActivityRepresentative Quinoline Compounds
AntibacterialNalidixic acid, Oxolinic acid, Norfloxacin
AnticancerVarious 2-substituted and 4-substituted quinolines
AntiviralQuinoline derivatives with specific substitution patterns
AntiparasiticChloroquine, Primaquine, and related compounds

Table 3: Common biological activities associated with quinoline derivatives

Structure-Activity Relationships

The biological activity of quinoline derivatives is significantly influenced by:

For N-methyl-1-quinolin-4-ylmethanamine, the methylamine substituent at the 4-position may confer specific chemical reactivity and potential biological interactions that distinguish it from other quinoline derivatives .

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of N-methyl-1-quinolin-4-ylmethanamine.

Spectroscopic Methods

Standard spectroscopic techniques that would be applied to fully characterize this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR would provide detailed information about the hydrogen and carbon environments within the molecule

  • Mass Spectrometry (MS): Would confirm the molecular weight and fragmentation pattern

  • Infrared (IR) Spectroscopy: Would identify functional groups and their vibrational modes

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Would characterize the electronic transitions of the aromatic system

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry would be valuable for assessing the purity of synthesized N-methyl-1-quinolin-4-ylmethanamine and identifying potential impurities.

Research Gaps and Future Directions

The limited specific information available about N-methyl-1-quinolin-4-ylmethanamine highlights several research opportunities:

Comprehensive Characterization

A complete spectroscopic and analytical profile of the compound would provide valuable reference data for future studies.

Optimized Synthesis

Development of efficient, high-yielding synthesis routes specifically for N-methyl-1-quinolin-4-ylmethanamine would facilitate further research on this compound.

Biological Activity Screening

Systematic evaluation of N-methyl-1-quinolin-4-ylmethanamine for various biological activities could reveal potential applications in pharmaceutical research or other fields.

Computational Studies

Molecular modeling and quantum chemical calculations could provide insights into the compound's electronic structure, reactivity patterns, and potential interactions with biological targets.

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